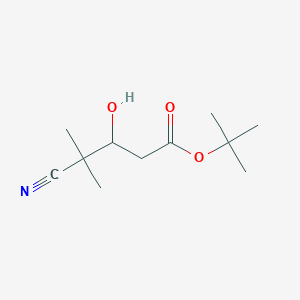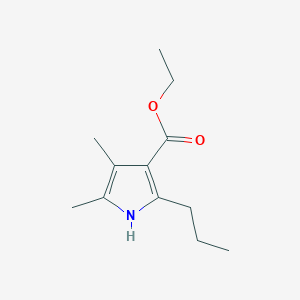
(6-methyl-1,4-dioxan-2-yl)methanol, Mixture of diastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-methyl-1,4-dioxan-2-yl)methanol, Mixture of diastereomers is a chemical compound belonging to the class of dioxanes Dioxanes are a group of heterocyclic organic compounds characterized by a six-membered ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-1,4-dioxan-2-yl)methanol, Mixture of diastereomers typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the hydroxymethylation of 6-methyl-1,4-dioxane using formaldehyde. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the addition of the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous processes to ensure high yield and purity. One such method includes the dehydration of ethylene glycol or polyethylene glycol in the presence of a sulfuric acid catalyst at elevated temperatures . This process is optimized to minimize by-products and maximize the production of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
(6-methyl-1,4-dioxan-2-yl)methanol, Mixture of diastereomers undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and formic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or acetyl chloride (CH3COCl) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
(6-methyl-1,4-dioxan-2-yl)methanol, Mixture of diastereomers has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (6-methyl-1,4-dioxan-2-yl)methanol, Mixture of diastereomers involves its interaction with molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The compound’s reactivity and ability to undergo various chemical transformations make it a versatile tool in research and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane: A precursor to 2,3-dimethylene-1,4-dioxane used in cycloaddition reactions.
3-Alkyl-6-methyl-2,3-dihydro-1,4-dioxin-2-ones: Reacts with acetyl chloride to form substituted dioxanes.
Uniqueness
(6-methyl-1,4-dioxan-2-yl)methanol, Mixture of diastereomers is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its hydroxymethyl group allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H12O3 |
|---|---|
Peso molecular |
132.16 g/mol |
Nombre IUPAC |
(6-methyl-1,4-dioxan-2-yl)methanol |
InChI |
InChI=1S/C6H12O3/c1-5-3-8-4-6(2-7)9-5/h5-7H,2-4H2,1H3 |
Clave InChI |
VXKDGQGSMQLTFO-UHFFFAOYSA-N |
SMILES canónico |
CC1COCC(O1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-chloro-N-cyclopentyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B8447356.png)

![2-Amino-4-benzyloxypyrrolo[3,2-d]pyrimidine](/img/structure/B8447368.png)
![1-cyclopentyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B8447374.png)






